

4-Methoxy-3-(methylthio)phenol: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 4-Methoxy-3-(methylthio)phenol

Cat. No.: B8691823

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Executive Summary

4-Methoxy-3-(methylthio)phenol (CAS: 127087-14-3) is a specialized phenolic thioether primarily recognized for its potent antioxidant properties and role as a flavor-active component in roasted sesame oil. Structurally, it represents a hybrid pharmacophore combining the electron-donating properties of a methoxy group with the unique redox characteristics of a methylthio substituent. This guide provides a comprehensive technical analysis, focusing on its physicochemical identity, validated synthetic pathways, and mechanistic applications in medicinal chemistry and food science.

Part 1: Chemical Identity & Physicochemical Profile

The precise identification of this isomer is critical, as it is frequently confused with its thiol analog (4-methoxy-3-methylbenzenethiol) or positional isomers like 3-methyl-4-(methylthio)phenol.

Parameter	Data
Chemical Name	4-Methoxy-3-(methylthio)phenol
CAS Number	127087-14-3
Molecular Formula	
Molecular Weight	170.23 g/mol
SMILES	<chem>CSc1cc(O)ccc1OC</chem>
IUPAC Name	3-(methylsulfanyl)-4-methoxyphenol
Physical State	Pale yellow to brown crystalline solid or oil (purity dependent)
Solubility	Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water
Acidity ()	~10.2 (Predicted; Phenolic OH)

Part 2: Synthetic Methodology

While **4-methoxy-3-(methylthio)phenol** occurs naturally as a Maillard reaction product in roasted sesame seeds, isolation from natural sources is inefficient for research scale. The following protocol outlines a Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type), selected for its high regioselectivity and reproducibility compared to direct electrophilic sulfenylation.

Core Reaction Logic

The synthesis relies on the displacement of a halide (bromide) by a thiolate nucleophile. We utilize 3-bromo-4-methoxyphenol as the scaffold. This precursor ensures the sulfur is installed exactly at the meta position relative to the phenol (and ortho to the methoxy), avoiding the mixture of isomers common in direct sulfenylation of 4-methoxyphenol.

Experimental Protocol

Reagents:

- Substrate: 3-Bromo-4-methoxyphenol (1.0 equiv)
- Nucleophile: Sodium thiomethoxide (NaSMe) (1.2 equiv)
- Catalyst: Copper(I) Iodide (CuI) (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%) or Ethylene Glycol (2.0 equiv)
- Base: Potassium Carbonate () (2.0 equiv)
- Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

- Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon () or Nitrogen () for 15 minutes. Oxygen exclusion is critical to prevent oxidation of the thiolate to disulfide.
- Reagent Loading: Add 3-bromo-4-methoxyphenol (1.0 equiv), CuI (0.1 equiv), Ligand (0.2 equiv), and (2.0 equiv) to the vessel.
- Solvation: Add anhydrous DMF via syringe. Degas the solvent by bubbling for 5 minutes.
- Nucleophile Addition: Add NaSMe (1.2 equiv) quickly under positive inert gas pressure.
- Reaction: Seal the vessel and heat to 110°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
- Workup:
 - Cool to room temperature.[1]

- Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove inorganic salts.
- Wash the filtrate with water () to remove DMF, then brine ().
- Dry over anhydrous and concentrate in vacuo.
- Purification: Purify via flash column chromatography on silica gel.
 - Eluent: Gradient of Hexane -> 10-20% EtOAc in Hexane.
 - Target: The product typically elutes after the starting material due to the polarity of the free phenol.

Synthesis Pathway Visualization



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Caption: Validated synthetic route utilizing copper-catalyzed cross-coupling to ensure regiochemical integrity.

Part 3: Mechanistic Applications & Reactivity

Antioxidant Mechanism (HAT)

In biological and food systems (e.g., sesame oil stability), **4-methoxy-3-(methylthio)phenol** acts as a radical scavenger. The mechanism is primarily Hydrogen Atom Transfer (HAT).

- Synergy: The para-methoxy group and meta-methylthio group are both electron-donating (EDG). They stabilize the resulting phenoxy radical via resonance and inductive effects,

lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to unsubstituted phenol.

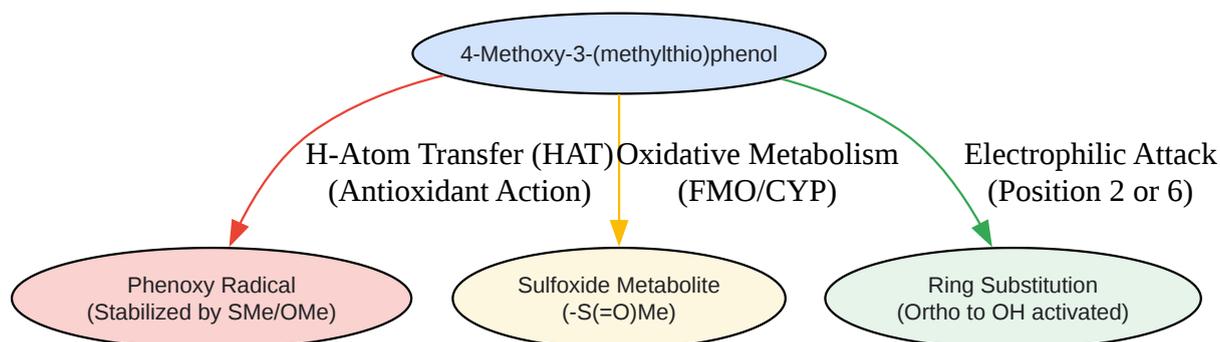
- Redox Logic: The sulfide (-SMe) can also undergo oxidation to sulfoxide (-S(=O)Me), providing a secondary "sacrificial" antioxidant capacity.

Drug Development Potential

In medicinal chemistry, this motif serves as a bioisostere for 3,4-dimethoxyphenol (veratrole substructure).

- Lipophilicity: The -SMe group is more lipophilic (contribution ~ 0.6) than -OMe, potentially improving membrane permeability.
- Metabolic Stability: The thioether is susceptible to S-oxidation (by FMOs or CYPs) to sulfoxides/sulfones, which alters polarity and can be used to tune the pharmacokinetic half-life of a drug candidate.

Reactivity Logic Diagram



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Caption: Functional reactivity profile highlighting antioxidant pathways and metabolic susceptibility.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Acute Toxicity: Oral (Category 4).
- Skin Corrosion/Irritation: Category 2.
- Serious Eye Damage/Irritation: Category 2A.
- Specific Target Organ Toxicity: Single Exposure (Respiratory Tract Irritation).

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Odor Control: Thioethers often possess potent, disagreeable odors (sulfurous/cabbage-like). All handling must occur inside a functioning fume hood.
- Storage: Store under inert gas (or) at 2-8°C. The thioether moiety is sensitive to air oxidation over long periods, leading to sulfoxide impurities.

References

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